molecular formula C16H19D6NO2 B1164115 O-Desmethylvenlafaxine-d6

O-Desmethylvenlafaxine-d6

Cat. No. B1164115
M. Wt: 269.41
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Stable isotope labeled (deuterated) internal standard for Venlafaxine metabolite

Scientific Research Applications

Pharmacokinetic Improvement

  • O-Desmethylvenlafaxine (ODV) is a recently approved antidepressant. A study aimed to develop phenolic esters of ODV to enhance its brain uptake, resulting in improved oral bioavailability and brain absorption. One compound, in particular, demonstrated promising properties for development as an ODV prodrug (Zhang et al., 2013).

Metabolic Pathways and Enzyme Activity

  • ODV's interaction with liver cytochrome P450 enzymes (CYP450) and its impact on CYP2D6 and CYP3A4 activities in rat liver were studied, providing insights into its metabolic pathways and potential drug interactions (L. Ming, 2007).

Prodrug Development

  • Another research focused on designing esters of ODV to serve as prodrugs. These esters showed improved bioavailability and brain uptake in animal models, indicating potential for enhanced therapeutic efficacy (Mingyuan Liu et al., 2016).

Pharmacogenomic Insights

  • The CYP2D6 genotype was found to significantly influence the metabolism of venlafaxine and its metabolites, including ODV. This highlights the importance of genetic factors in determining individual responses to ODV (Karlsson et al., 2014).

Analytical Methods Development

  • A study established a method for determining venlafaxine and ODV in human plasma, crucial for therapeutic drug monitoring and pharmacokinetic studies (Yu Chen, 2011).

Phenotypic Impact on Metabolism

  • The differential impact of metabolic ratios on the identification of CYP2D6 phenotypes was explored, emphasizing the role of phenotypic variation in drug metabolism and response (Kandasamy et al., 2010).

Saliva-Based Monitoring

  • A method for quantifying venlafaxine and ODV in human saliva was developed. This non-invasive approach could be useful for monitoring therapeutic levels and compliance (Dziurkowska & Wesołowski, 2013).

Pharmacokinetics in Specific Populations

  • The pharmacokinetics of venlafaxine and ODV in genetically defined CYP2D6 extensive and poor metabolizers were studied, shedding light on variability in drug response due to genetic differences (Nichols et al., 2011).

properties

Product Name

O-Desmethylvenlafaxine-d6

Molecular Formula

C16H19D6NO2

Molecular Weight

269.41

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.